(S)-2-(6-bromobenzo[d][1,3]dioxol-5-yl)-N-(4-cyanophenyl)-1-(1-cyclohexylethyl)-1H-benzo[d]imidazole-5-carboxamide, commonly referred to as AZ3451, is a potent and selective antagonist of protease-activated receptor 2 (PAR2) []. This classification highlights its role in modulating the biological activities associated with PAR2, a G-protein coupled receptor involved in inflammatory responses and various physiological processes [, , , , , , , , ]. AZ3451 serves as a valuable tool in scientific research, enabling the exploration of PAR2 function and its potential as a therapeutic target for diseases like osteoarthritis, atherosclerosis, and hyperuricemia-induced renal injury [, , , , ].
AZ3451 acts as a potent and selective antagonist of PAR2 [, , ]. It binds to the receptor, preventing the binding of activating proteases like trypsin and thereby inhibiting the downstream signaling cascade [, , , , , , , ]. This antagonism effectively blocks PAR2-mediated cellular responses, including inflammation, apoptosis, autophagy, and cellular senescence []. Notably, AZ3451 exhibits biased antagonism, selectively inhibiting specific PAR2 signaling pathways associated with G proteins while sparing others like β-arrestin 2 and EPAC [, ]. This biased modulation of PAR2 signaling suggests potential for achieving therapeutic benefits with reduced side effects compared to complete PAR2 blockade.
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2